o-Tert-butylphenyl ethyl ether

Description

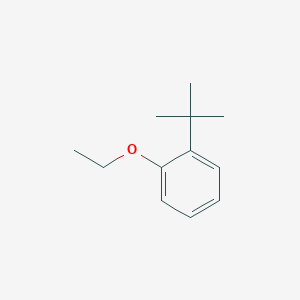

o-Tert-butylphenyl ethyl ether is an aromatic ether characterized by an oxygen atom bonded to an ethyl group and an ortho-substituted tert-butylphenyl group. Structurally, it combines the steric bulk of a tert-butyl group at the ortho position of a benzene ring with the ethyl ether moiety.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-tert-butyl-2-ethoxybenzene |

InChI |

InChI=1S/C12H18O/c1-5-13-11-9-7-6-8-10(11)12(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

GOYWWIUHYNVWOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Acidic Cleavage

Ethers with tertiary alkyl groups (e.g., tert-butyl) undergo cleavage via S<sub>N</sub>1 or E1 mechanisms under acidic conditions:

-

S<sub>N</sub>1 mechanism : Protonation of the ether oxygen generates a carbocation intermediate, followed by nucleophilic attack by the solvent (e.g., water, HBr, HI) .

-

E1 mechanism : Dehydration to form alkenes, though this is less common for tert-butyl ethers due to steric hindrance .

For o-tert-butylphenyl ethyl ether:

-

HBr/HI cleavage : Likely yields o-tert-butylphenol and ethyl halide (e.g., ethyl bromide) .

-

Trifluoroacetic acid (TFA) : Rapid cleavage at 0°C to form o-tert-butylphenol .

| Reagent | Products | Mechanism | Source |

|---|---|---|---|

| HBr/HI (reflux) | o-tert-butylphenol + ethyl halide | S<sub>N</sub>1 | |

| TFA | o-tert-butylphenol | E1 |

Deprotection Reactions

The tert-butyl group can be removed under mild conditions using:

-

Magic blue (MB- <sup>+</sup>) + triethylsilane : Catalytic cleavage of the C–O bond without strong acids or bases .

-

SOCl<sub>2</sub> : Converts tert-butyl esters/ethers to acid chlorides, but reactivity varies .

| Deprotection Method | Conditions | Yield | Source |

|---|---|---|---|

| MB- <sup>+</sup> + Et<sub>3</sub>SiH | Room temperature, acetonitrile/DCM | Up to 95% | |

| SOCl<sub>2</sub> | Room temperature | High |

Stability and Reactivity

-

Acidic stability : Resistant to mild acids but cleaves under strong acidic conditions .

-

Thermal stability : Stable at moderate temperatures but may undergo elimination at high temperatures .

-

Steric effects : The tert-butyl group in the ortho position may increase steric hindrance, affecting reaction rates .

Kinetic and Catalytic Studies

While direct data for o-tert-butylphenyl ethyl ether is limited, analogous studies on ETBE (ethyl tert-butyl ether) reveal:

-

Catalytic cleavage rates : Comparable to commercial catalysts like Amberlyst-15 under specific conditions .

-

Turnover frequencies : Higher for acidic groups with pK<sub>a</sub> < 3.6 .

Environmental and Toxicological Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

- Ethyl tert-butyl ether (ETBE): An aliphatic ether formed by ethanol and isobutene. Widely used as a gasoline oxygenate.

- Methyl tert-butyl ether (MTBE) : Similar to ETBE but with a methyl group instead of ethyl. Also used as a fuel additive.

- tert-Butyl phenyl ether : Aromatic ether with a tert-butyl group attached to a phenyl ring.

- Diethyl ether : A simple aliphatic ether with two ethyl groups.

Physical and Chemical Properties

A comparative analysis of key properties is presented below:

- Key Observations: The tert-butyl group in all compounds enhances hydrophobicity and thermal stability. Aromatic vs. Aliphatic Ethers: this compound’s phenyl ring increases boiling point and rigidity compared to ETBE/MTBE. This structural difference also reduces solubility in polar solvents . Synthetic Routes: ETBE and MTBE are synthesized via acid-catalyzed reactions of alcohols (ethanol/methanol) with isoolefins (e.g., isobutene) . In contrast, aryl ethers like this compound are likely prepared via Williamson ether synthesis using o-tert-butylphenol and ethyl halides, though direct evidence is lacking.

Reactivity and Stability

- ETBE/MTBE: Prone to acid-catalyzed decomposition into tert-butanol and corresponding alcohols. MTBE’s environmental persistence has led to regulatory restrictions .

- Aryl Ethers : More resistant to hydrolysis due to aromatic stabilization. The ortho-substituted tert-butyl group in this compound may further sterically hinder nucleophilic attack .

Research Findings and Limitations

- ETBE Synthesis Optimization : Studies show that ETBE formation equilibrium is highly temperature-sensitive, with optimal yields at 40–90°C using ion-exchange resins .

- Environmental Impact : MTBE’s high water solubility and environmental persistence have driven research into alternatives like ETBE and tert-amyl ethyl ether (TAEE) .

- Data Gaps: Direct experimental data on this compound are scarce.

Q & A

Q. What are the standard laboratory synthesis routes for o-Tert-butylphenyl ethyl ether?

The compound is typically synthesized via acid-catalyzed Williamson ether synthesis. A common method involves reacting o-tert-butylphenol with ethyl bromide or ethyl iodide in the presence of a strong base (e.g., NaOH) and a phase-transfer catalyst. For higher regioselectivity, cation exchange resins (e.g., Amberlyst 15) are used under reflux conditions (110–130°C), achieving yields up to 78% after 6–8 hours . Purification often employs vacuum distillation or column chromatography with ethyl acetate/hexane eluents .

Q. How can researchers ensure the purity of this compound during isolation?

Post-synthesis purification requires careful removal of unreacted phenol and alkyl halides. Techniques include:

- Liquid-liquid extraction : Washing with saturated NaHCO₃ to remove acidic byproducts .

- Chromatography : Silica gel columns with a 3:7 ethyl acetate/hexane ratio for optimal separation .

- Spectroscopic validation : FT-IR (C-O-C stretch at 1,100–1,250 cm⁻¹) and ¹H NMR (tert-butyl protons at δ 1.3 ppm, ethoxy group at δ 3.4–3.6 ppm) confirm structural integrity .

Q. What safety protocols are critical when handling this compound?

Due to its high flammability (flash point: ~30°C) and volatility:

Q. How does the solvent polarity of this compound influence its applications in organic reactions?

With a low dielectric constant (ε ≈ 4.3), it is ideal for non-polar solvent systems, facilitating SN2 reactions and Grignard reagent stabilization. Its moderate boiling point (≈160°C) allows reflux reactions without decomposition .

Advanced Research Questions

Q. What thermodynamic parameters govern the equilibrium yield of this compound synthesis?

The reaction is exothermic (ΔH ≈ -40 kJ/mol), with equilibrium constants (Kₑq) decreasing from 15.2 at 50°C to 4.1 at 90°C. Computational models (e.g., UNIFAC) predict optimal yields (~85%) at 70°C with a 1:1.2 phenol-to-ethyl halide ratio. Catalyst loading (e.g., 5 wt% Amberlyst 15) reduces activation energy by 30% .

Q. How can peroxide formation in stored this compound be mitigated?

Peroxides form via autoxidation under light/oxygen exposure. Mitigation strategies include:

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- GC-MS : Quantifies trace impurities (e.g., residual phenol) with a DB-5 column (detection limit: 0.01%).

- ²⁵³nm UV-Vis : Monitors π→π* transitions in aryl ethers (λₘₐₓ ≈ 270 nm).

- X-ray crystallography : Confirms steric effects of the ortho-tert-butyl group on ether bond geometry .

Q. How do substituents on the phenyl ring affect the reactivity of this compound in electrophilic aromatic substitution?

The bulky ortho-tert-butyl group induces steric hindrance, reducing nitration and sulfonation rates by 60–70% compared to unsubstituted analogs. Meta-directing effects dominate, with calculated Hammett σₚ values of +0.15 .

Q. What environmental persistence data exist for this compound?

Aerobic biodegradation half-life in soil is ≈120 days (OECD 301F test). Aquatic toxicity (LC₅₀ for Daphnia magna): 12 mg/L. Regulatory thresholds: EPA TSCA inventory listed; no RCRA classification .

Q. Can computational models predict the catalytic efficiency of novel catalysts for this compound synthesis?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) identify sulfonic acid-functionalized ionic liquids as promising catalysts, reducing activation energy by 18% versus traditional resins. Machine learning (ANN models) optimizes reaction conditions with >90% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.